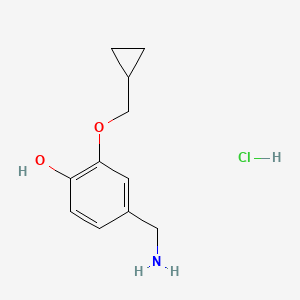![molecular formula C8H12N2O2 B14870691 7-Methyl-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B14870691.png)
7-Methyl-5,8-diazaspiro[3.5]nonane-6,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-5,8-diazaspiro[35]nonane-6,9-dione is a heterocyclic compound with a unique spiro structure It is characterized by the presence of two nitrogen atoms and a spiro linkage, which contributes to its distinct chemical properties
Preparation Methods
The synthesis of 7-Methyl-5,8-diazaspiro[3.5]nonane-6,9-dione typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of a suitable diamine with a diketone. The reaction conditions often require the use of a solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the cyclization process. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
7-Methyl-5,8-diazaspiro[3.5]nonane-6,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
7-Methyl-5,8-diazaspiro[3.5]nonane-6,9-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 7-Methyl-5,8-diazaspiro[3.5]nonane-6,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, and further studies are needed to elucidate the detailed mechanisms .
Comparison with Similar Compounds
7-Methyl-5,8-diazaspiro[3.5]nonane-6,9-dione can be compared with other similar compounds, such as:
5,8-Diazaspiro[3.5]nonane-6,9-dione: Lacks the methyl group at the 7th position, which may result in different chemical and biological properties.
7-Methyl-2,7-diazaspiro[3.5]nonane: Differs in the position of nitrogen atoms and the presence of a methyl group, leading to variations in reactivity and applications.
The uniqueness of 7-Methyl-5,8-diazaspiro[3
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
7-methyl-5,8-diazaspiro[3.5]nonane-6,9-dione |
InChI |
InChI=1S/C8H12N2O2/c1-5-6(11)10-8(3-2-4-8)7(12)9-5/h5H,2-4H2,1H3,(H,9,12)(H,10,11) |
InChI Key |
SVRPRAMJYJGPIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC2(CCC2)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


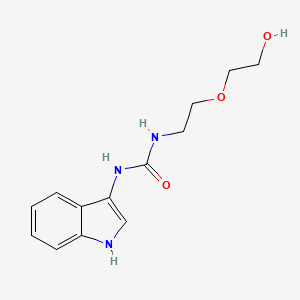
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14870633.png)
![2-(2-Morpholinoethoxy)benzo[d]thiazol-5-amine](/img/structure/B14870640.png)

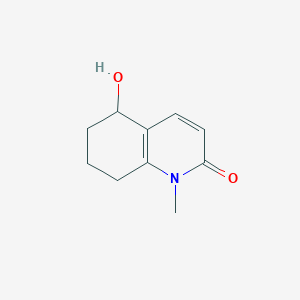
![7-(2-Bromophenyl)-5-azaspiro[2.4]heptane](/img/structure/B14870661.png)
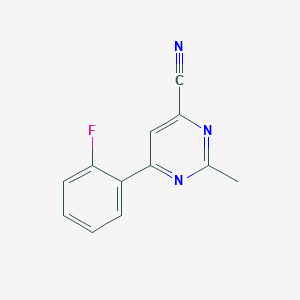

![Spiro[azetidine-3,2'-chroman]-6'-ol hydrochloride](/img/structure/B14870687.png)
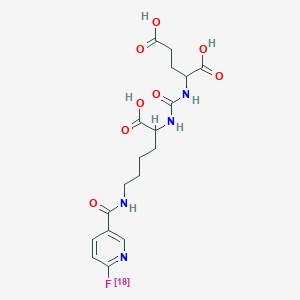
![2-(4-tert-butylphenyl)-1-[3-(morpholin-4-yl)propyl]-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14870702.png)
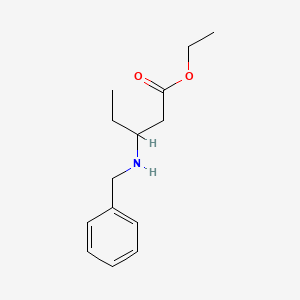
![(9s,10s)-13-(4H-1,2,4-triazol-4-yl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B14870723.png)
